molecular formula C7H14ClNO B1434315 Octahydrofuro[3,2-c]pyridine hydrochloride CAS No. 1360363-68-3

Octahydrofuro[3,2-c]pyridine hydrochloride

Cat. No. B1434315
M. Wt: 163.64 g/mol
InChI Key: QSYGFGDTZMQKHP-UHFFFAOYSA-N
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Description

Octahydrofuro[3,2-c]pyridine hydrochloride is a chemical compound with the CAS Number: 1629784-77-5 . It is a powder at room temperature . The IUPAC name for this compound is (3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride .


Molecular Structure Analysis

The molecular weight of Octahydrofuro[3,2-c]pyridine hydrochloride is 163.65 . The InChI code for this compound is 1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 .


Physical And Chemical Properties Analysis

Octahydrofuro[3,2-c]pyridine hydrochloride is a powder at room temperature . It has a melting point of 160-162°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Pyridines and their reduced forms, such as piperidines, are common nitrogen heterocycles found in FDA-approved drugs . They are also present in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties . Pyridines, dihydropyridines, and piperidines have outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry . Their derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

Also, it’s worth noting that pyrazolo[3,4-b]pyridines, which are structurally similar to your compound, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

Also, it’s worth noting that pyrazolo[3,4-b]pyridines, which are structurally similar to your compound, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

Safety And Hazards

Octahydrofuro[3,2-c]pyridine hydrochloride is associated with certain safety hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used when handling this compound .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYGFGDTZMQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrofuro[3,2-c]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrofuro[3,2-c]pyridine hydrochloride
Reactant of Route 2
Octahydrofuro[3,2-c]pyridine hydrochloride
Reactant of Route 3
Octahydrofuro[3,2-c]pyridine hydrochloride
Reactant of Route 4
Octahydrofuro[3,2-c]pyridine hydrochloride
Reactant of Route 5
Octahydrofuro[3,2-c]pyridine hydrochloride
Reactant of Route 6
Octahydrofuro[3,2-c]pyridine hydrochloride

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